4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
Overview
Description
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene typically involves the nitration of 4-chloro-2-methoxy-1-phenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methoxylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzoic acid.
Reduction: 4-Chloro-2-methoxy-1-(4-aminophenyl)benzene.
Substitution: 4-Methoxy-2-(4-nitrophenyl)aniline.
Scientific Research Applications
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
4-Chloro-2-methoxy-1-phenylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-methoxy-1-phenylbenzene: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is unique due to the combination of chloro, methoxy, and nitro groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a compound with the CAS number 1352318-36-5, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl moiety. This arrangement contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for different strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
Pseudomonas aeruginosa | 25 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. A study reported the following MIC values:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 30 |
Aspergillus niger | 40 |
This antifungal activity may be linked to the compound's ability to interfere with fungal cell wall synthesis or function.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated its potential as an anticancer agent against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 18 |
These findings suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial and fungal membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The nitro group may participate in redox reactions that inhibit key enzymes involved in metabolic processes within pathogens.
- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of compounds similar to this compound. The study found that modifications to the nitro group enhanced cytotoxicity against certain cancer cell lines while maintaining antimicrobial properties .
Another research article highlighted the structure-activity relationship (SAR) of related compounds, indicating that electron-withdrawing groups like nitro significantly increase biological activity compared to electron-donating groups .
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(4-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBCGJBXRFXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718391 | |
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-36-5 | |
Record name | 1,1′-Biphenyl, 4-chloro-2-methoxy-4′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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